Bak BH3 (72-87), TAMRA-labeled

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

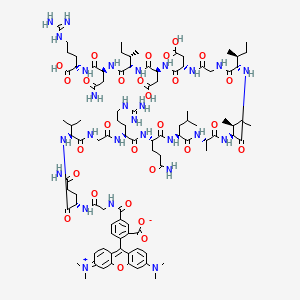

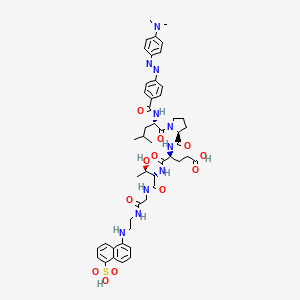

Bak BH3 (72-87), TAMRA-labeled: is a synthetic peptide derived from the BH3 domain of the Bak protein. This peptide is labeled with 5-carboxytetramethylrhodamine (TAMRA) at the N-terminus, which allows for fluorescence detection. The Bak BH3 domain is known for its high-affinity binding to the Bcl-XL protein, a member of the Bcl-2 family, which plays a crucial role in regulating apoptosis (programmed cell death) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bak BH3 (72-87), TAMRA-labeled involves solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The TAMRA label is introduced at the N-terminus during the synthesis process. The final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is also scaled up using preparative HPLC systems .

Analyse Des Réactions Chimiques

Types of Reactions: Bak BH3 (72-87), TAMRA-labeled primarily undergoes binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. Its primary function is to bind to the Bcl-XL protein with high affinity.

Common Reagents and Conditions: The synthesis of this compound involves standard peptide synthesis reagents such as Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotection reagents (e.g., piperidine). The TAMRA label is introduced using TAMRA-NHS ester under mild conditions .

Major Products Formed: The major product formed is the Bak BH3 (72-87) peptide labeled with TAMRA at the N-terminus. This product is used for fluorescence-based assays to study protein-protein interactions and apoptosis mechanisms .

Applications De Recherche Scientifique

Chemistry: In chemistry, Bak BH3 (72-87), TAMRA-labeled is used as a tool to study protein-protein interactions, particularly those involving the Bcl-2 family of proteins. Its fluorescent label allows for easy detection and quantification of binding events .

Biology: In biological research, this peptide is used to investigate the mechanisms of apoptosis. By binding to Bcl-XL, it can help elucidate the role of Bcl-2 family proteins in cell death pathways. It is also used in studies involving cancer cells, where dysregulation of apoptosis is a common feature .

Medicine: In medical research, this compound is used to develop and test new therapeutic strategies targeting apoptosis. It can serve as a model compound for designing drugs that modulate the activity of Bcl-2 family proteins, which are implicated in various diseases, including cancer .

Industry: In the pharmaceutical industry, this peptide is used in drug discovery and development processes. Its ability to bind specifically to Bcl-XL makes it a valuable tool for screening potential drug candidates that target apoptosis pathways .

Mécanisme D'action

Bak BH3 (72-87), TAMRA-labeled exerts its effects by binding to a surface pocket on the Bcl-XL protein. This binding is essential for the death antagonist function of Bcl-XL. By occupying this pocket, the peptide inhibits the anti-apoptotic activity of Bcl-XL, thereby promoting apoptosis. The molecular targets involved include the Bcl-2 family proteins, and the pathways affected are those regulating cell survival and death .

Comparaison Avec Des Composés Similaires

Bax BH3 (72-87), TAMRA-labeled: Another peptide derived from the BH3 domain of Bax, which also binds to Bcl-XL but with different binding affinities and specificities.

Bim BH3 (72-87), TAMRA-labeled: Derived from the BH3 domain of Bim, this peptide also targets Bcl-2 family proteins but may have different biological effects.

Uniqueness: Bak BH3 (72-87), TAMRA-labeled is unique due to its specific sequence and high-affinity binding to Bcl-XL. This specificity makes it a valuable tool for studying the role of Bcl-XL in apoptosis and for developing targeted therapies .

Propriétés

Formule moléculaire |

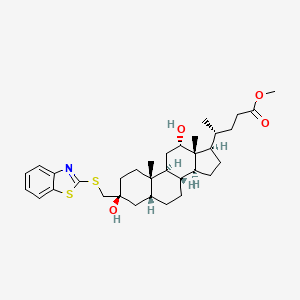

C97H145N27O28 |

|---|---|

Poids moléculaire |

2137.4 g/mol |

Nom IUPAC |

5-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C97H145N27O28/c1-16-47(8)78(91(145)109-44-73(130)113-64(40-74(131)132)88(142)117-65(41-75(133)134)89(143)121-79(48(9)17-2)92(146)118-63(39-70(100)127)87(141)115-61(95(150)151)22-20-34-106-97(103)104)122-93(147)80(49(10)18-3)120-81(135)50(11)110-86(140)62(35-45(4)5)116-84(138)60(30-32-69(99)126)114-83(137)58(21-19-33-105-96(101)102)111-72(129)43-108-90(144)77(46(6)7)119-85(139)59(29-31-68(98)125)112-71(128)42-107-82(136)51-23-26-54(57(36-51)94(148)149)76-55-27-24-52(123(12)13)37-66(55)152-67-38-53(124(14)15)25-28-56(67)76/h23-28,36-38,45-50,58-65,77-80H,16-22,29-35,39-44H2,1-15H3,(H33-,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,115,116,117,118,119,120,121,122,125,126,127,128,129,130,131,132,133,134,135,136,137,138,139,140,141,142,143,144,145,146,147,148,149,150,151)/t47-,48-,49-,50-,58-,59-,60-,61-,62-,63-,64-,65-,77-,78-,79-,80-/m0/s1 |

Clé InChI |

ZTUKAIZGSRBZCA-GBFAFEIISA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)C(=O)[O-] |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)C(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)

![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)

![3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol](/img/structure/B12381840.png)

![5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one](/img/structure/B12381862.png)

![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate](/img/structure/B12381864.png)

methyl phosphate](/img/structure/B12381873.png)

![8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile](/img/structure/B12381880.png)

![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)